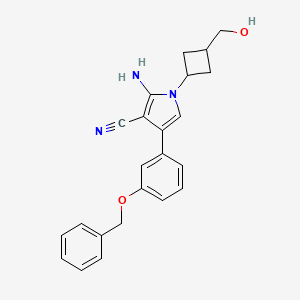

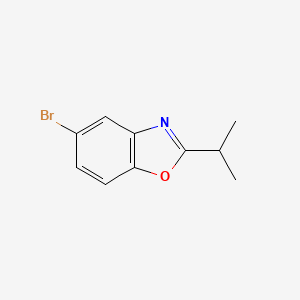

5-Bromo-2-isopropyl-1,3-benzoxazole

Übersicht

Beschreibung

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Chemical Reactions Analysis

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Research indicates that benzoxazole derivatives exhibit significant antitumor activities. Specifically, compounds with a benzoxazole moiety have been synthesized and evaluated against various cancer cell lines, including breast cancer, ovarian, lung, and renal cell lines. These compounds demonstrate potent inhibitory activity and serve as a basis for further investigation into their mechanism of action and potential as cancer therapeutics (Shi et al., 1996).

Synthesis Techniques

Innovative synthesis techniques for benzoxazole and related compounds are a significant area of research. For example, the ligand-free copper-catalyzed synthesis of substituted benzoxazoles has been developed, utilizing copper(II) oxide nanoparticles. This method is notable for its simplicity, efficiency, and the ability to recycle the catalyst without loss of activity, highlighting its potential for environmentally friendly and cost-effective organic synthesis (Saha et al., 2009).

Mechanistic Insights

Studies also focus on understanding the mechanisms behind the reactivity of benzoxazole compounds. For instance, research into the Pd-catalyzed direct arylation of benzoxazoles has provided mechanistic insights, proposing that the key step involves the generation of isocyanophenolate. Such studies are crucial for developing more efficient synthesis methods and for the design of new benzoxazole derivatives with enhanced properties (Sánchez & Zhuravlev, 2007).

Anti-Inflammatory Properties

The anti-inflammatory potential of benzoxazole derivatives has been identified, with some compounds found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammation process. This discovery opens the door to developing new anti-inflammatory drugs that could offer an alternative to current nonsteroidal anti-inflammatory drugs (NSAIDs), potentially with fewer side effects (Seth et al., 2014).

Fluorescent Probe Development

Benzoxazole derivatives are being explored for their potential in developing fluorescent probes. These compounds can interact with specific molecules, emitting fluorescence in response, which can be utilized in various scientific and medical applications, such as sensing specific compounds or biological imaging (Lee et al., 2004).

Zukünftige Richtungen

Benzoxazoles have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions of 5-Bromo-2-isopropyl-1,3-benzoxazole could potentially involve further exploration of its pharmacological activities and applications in drug discovery.

Wirkmechanismus

Target of Action

5-Bromo-2-isopropyl-1,3-benzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of this compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions lead to changes in the function of the target molecules, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation . The interaction of this compound with these targets can affect the associated biochemical pathways and their downstream effects.

Pharmacokinetics

The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties

Result of Action

The result of the action of this compound can be seen in its antimicrobial and anticancer activities. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial and anticancer properties. For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . Moreover, some compounds have demonstrated potent anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups in benzoxazole compounds has been found to improve their antimicrobial activity against certain bacterial and fungal species . .

Eigenschaften

IUPAC Name |

5-bromo-2-propan-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWWNROYPLFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650828 | |

| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-35-6 | |

| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

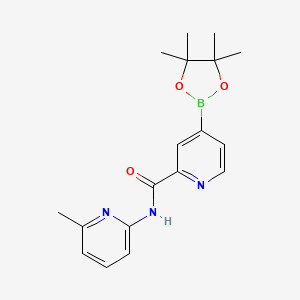

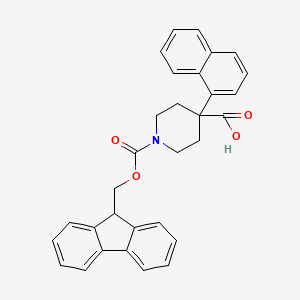

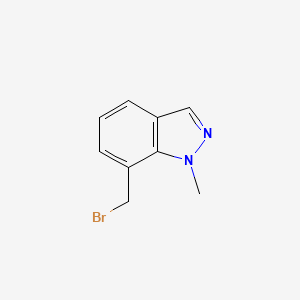

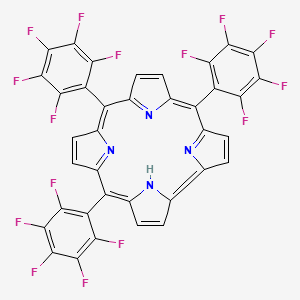

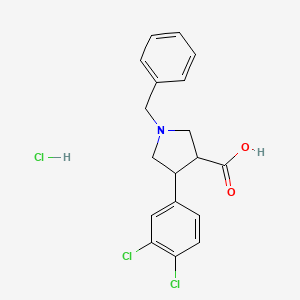

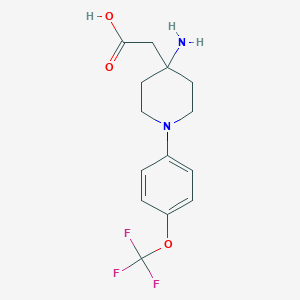

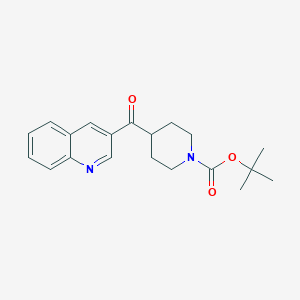

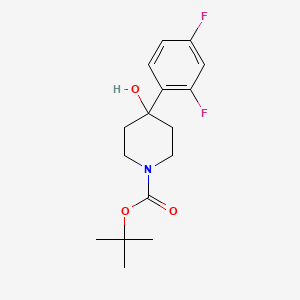

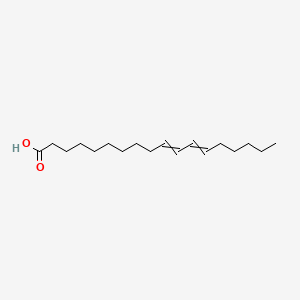

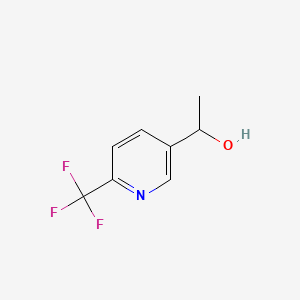

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)

![7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B1504469.png)